ROS Probe, HPF ROS Probe, HPF The biology of highly reactive oxygen radical species is of great interest in many biomedical research disciplines, including neurodegeneration, aging, cancer, and infectious diseases. There are a number of fluorescent reagents, such as 2,7-dichlorodihydrofluorescein (DCDHF), that can be used to detect free radicals, but they have significant limitations due to their facile oxidation by light and numerous non-radical oxidants such as hydrogen peroxide (H2O2). HPF is a cell-permeable aromatic amino-fluorescein derivative that has little intrinsic fluorescence. It undergoes oxidation only by highly reactive oxygen species (hROS) such as the hydroxyl radical, peroxynitrite, and hROS generated from a peroxidase/H2O2 system. It is inert to hypochlorite ion, nitric oxide, hydrogen peroxide (H2O2), superoxide, and other oxidants. Upon oxidation, HPF is converted to the highly fluorescent molecule fluorescein, with excitation/emission maxima of 490/515 nm, respectively, allowing the simple direct detection of highly reactive biological radicals.
ROS Probe, HPF is a cell-permeable, photo-stable hydroxyphenyl-substituted fluorescein compound.
The biology of highly reactive oxygen radical species is of great interest in many biomedical research disciplines, including neurodegeneration, aging, cancer, and infectious diseases. There are a number of fluorescent reagents, such as 2,7-dichlorodihydrofluorescein (DCDHF), that can be used to detect free radicals, but they have significant limitations due to their facile oxidation by light and numerous non-radical oxidants such as hydrogen peroxide (H2O2). HPF is a cell-permeable aromatic amino-fluorescein derivative that has little intrinsic fluorescence. It undergoes oxidation only by highly reactive oxygen species (hROS) such as the hydroxyl radical, peroxynitrite, and hROS generated from a peroxidase/H2O2 system. It is inert to hypochlorite ion, nitric oxide, hydrogen peroxide (H2O2), superoxide, and other oxidants. Upon oxidation, HPF is converted to the highly fluorescent molecule fluorescein, allowing the simple direct detection of highly reactive biological radicals.
Brand Name: Vulcanchem
CAS No.: 359010-69-8
VCID: VC21114221
InChI: InChI=1S/C26H16O6/c27-15-5-8-17(9-6-15)30-18-10-12-22-24(14-18)31-23-13-16(28)7-11-21(23)26(22)20-4-2-1-3-19(20)25(29)32-26/h1-14,27-28H
SMILES: C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC6=CC=C(C=C6)O
Molecular Formula: C26H16O6
Molecular Weight: 424.4 g/mol

ROS Probe, HPF

CAS No.: 359010-69-8

Cat. No.: VC21114221

Molecular Formula: C26H16O6

Molecular Weight: 424.4 g/mol

* For research use only. Not for human or veterinary use.

ROS Probe, HPF - 359010-69-8

Specification

CAS No. 359010-69-8
Molecular Formula C26H16O6
Molecular Weight 424.4 g/mol
IUPAC Name 3'-hydroxy-6'-(4-hydroxyphenoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one
Standard InChI InChI=1S/C26H16O6/c27-15-5-8-17(9-6-15)30-18-10-12-22-24(14-18)31-23-13-16(28)7-11-21(23)26(22)20-4-2-1-3-19(20)25(29)32-26/h1-14,27-28H
Standard InChI Key NPOSMYDPUKBGQL-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC6=CC=C(C=C6)O
Canonical SMILES C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC6=CC=C(C=C6)O

Introduction

Chemical Properties and Mechanisms

Molecular Structure and Physical Properties

HPF consists of a fluorescein backbone modified with a hydroxyphenyl group, which confers its unique reactivity toward highly reactive oxygen species . The molecular structure features a xanthene ring system with a benzoic acid group, creating a non-fluorescent compound in its unreacted state . The hydroxyphenyl moiety serves as the reactive site that undergoes oxidation upon contact with hydroxyl radicals or peroxynitrite.

The compound is characterized by its specific chemical identifier (CAS number: 359010-69-8) and produces fluorescence at excitation/emission wavelengths of 490/515 nm after reaction with ROS. In its native state, HPF remains non-fluorescent until oxidized to fluorescein, a property that dramatically reduces background interference in experimental settings.

Reaction Mechanism and Specificity

HPF detects highly reactive oxygen species through oxidation-driven structural changes that release fluorescent fluorescein derivatives. When exposed to hydroxyl radicals, HPF undergoes hydrogen abstraction from its phenolic group, generating fluorescent products. Similarly, peroxynitrite causes direct oxidation of the phenol moiety, producing fluorescein with characteristic fluorescence properties.

The specificity profile of HPF reveals high selectivity for hROS over less reactive species:

Reactive SpeciesHPF ReactivityResulting Signal
Hydroxyl radical (·OH)HighStrong fluorescence
Peroxynitrite (ONOO−)HighStrong fluorescence
Hydrogen peroxide (H₂O₂)Negligible (direct)No significant fluorescence
Superoxide (O₂⁻)NegligibleNo significant fluorescence
Nitric oxide (NO)NegligibleNo significant fluorescence
Hypochlorite (OCl−)NegligibleNo significant fluorescence

This selectivity pattern makes HPF an invaluable tool for distinguishing between different types of oxidative stress in biological systems .

Development and Synthesis

Historical Development

The development of HPF represented a significant advancement in reactive oxygen species detection methodologies. Traditional probes for detecting ROS suffered from issues such as autoxidation and cross-reactivity with multiple species . These limitations led researchers to design and synthesize HPF as a more selective and stable alternative.

HPF was specifically developed to address the shortcomings of widely used probes such as 2',7'-dichlorodihydrofluorescein (DCFH), which was prone to light-induced autoxidation leading to false positive signals . The strategic incorporation of the hydroxyphenyl group into the fluorescein structure created a probe with enhanced selectivity for highly reactive oxygen species while maintaining resistance to autoxidation.

Synthesis Methods

The synthesis of hydroxyphenyl fluorescein involves a multi-step process to incorporate the hydroxyphenyl group onto the fluorescein backbone. While specific synthetic routes may vary, the general approach includes:

  • Protection of hydroxyl groups on the starting fluorescein molecule

  • Introduction of the hydroxyphenyl groups through electrophilic aromatic substitution

  • Deprotection to yield the final HPF product

These processes require precision to ensure the correct positioning of the hydroxyphenyl group, which is critical for the probe's reactivity and selectivity. Industrial production methods typically employ automated reactors with controlled conditions to optimize yield and minimize by-products.

Preparation for Research Applications

For research applications, HPF is typically prepared as a stock solution in dimethyl sulfoxide (DMSO) before dilution to working concentrations in appropriate buffers . The preparation process generally follows standardized protocols with specific concentrations determined by the requirements of the experimental system.

The following table provides guidance for HPF reconstitution in DMSO:

Desired ConcentrationAmount of HPFVolume of DMSO Required
10 mM stock solution1 mg212 μL
10 mM stock solution5 mg1060 μL
20 mM stock solution1 mg106 μL

Proper preparation is essential for maintaining probe stability and ensuring reliable experimental results .

Applications in Scientific Research

Cellular Studies

HPF has been extensively used in cellular biology to investigate oxidative stress mechanisms and their implications in various biological processes. In particular, studies have employed HPF to monitor oxidative stress and apoptosis in HeLa cells and other cell lines, allowing researchers to visualize ROS generation in real-time.

In microbiology, HPF has been utilized to investigate ROS production in bacteria under stress conditions, such as antibiotic treatment. This application has provided insights into microbial metabolism and resistance mechanisms by assessing oxidative damage and cellular responses.

Detection Methodologies

Several methodological approaches have been developed to utilize HPF in research settings:

  • Flow cytometry: Enabling quantification of ROS levels across cell populations

  • Confocal microscopy: Providing visualization of subcellular ROS localization

  • Microplate fluorometry: Supporting high-throughput screening applications

  • In vivo imaging: Detecting ROS in animal models of disease

Each methodology offers distinct advantages depending on the research question, with confocal microscopy providing spatial resolution within cells and flow cytometry offering statistical power across large cell populations.

Comparative Performance with Other Probes

HPF's performance has been extensively compared with other ROS detection probes, highlighting its unique advantages:

ProbeSpecificityAdvantagesLimitations
HPF·OH, ONOO−High selectivity, resistant to autoxidationLimited H₂O₂ detection
APF·OH, ONOO−, OCl−Broader reactivity, detects hypochloriteLower specificity than HPF
DCFHMultiple ROS speciesBroad spectrum detectionProne to autoxidation, low specificity
H₂DCFDAMultiple ROS speciesGeneral ROS screeningLacks specificity, higher background
MitoHRMitochondrial ROSSubcellular targetingLimited to mitochondria
NiSPYPeroxynitriteHigh peroxynitrite specificityLacks ·OH sensitivity

HPF outperforms traditional probes like H₂DCFDA in selectivity, particularly in distinguishing hydroxyl radicals and peroxynitrite from other ROS. This comparison demonstrates HPF's value for applications requiring specific detection of highly reactive oxygen species with minimal interference.

Biological Activity and Significance

Role in Detecting Oxidative Stress

Reactive oxygen species are chemically reactive molecules containing oxygen that play dual roles in biological systems. While ROS are essential for cell signaling and homeostasis, excessive ROS production leads to oxidative stress, damaging cellular components and contributing to various pathological conditions .

HPF serves as a critical tool for detecting the most damaging forms of ROS involved in oxidative stress. By enabling specific detection of hydroxyl radicals and peroxynitrite, HPF has advanced our understanding of oxidative stress mechanisms in various biological contexts, from cellular aging to environmental toxicity .

Applications in Disease Research

HPF has been instrumental in investigating the role of reactive oxygen species in various pathological conditions. In neurodegenerative disease models, HPF has been used to detect hydroxyl radical generation associated with Alzheimer's and Parkinson's diseases, providing support for the oxidative stress hypothesis of neurodegeneration.

In cancer research, HPF has enabled monitoring of ROS production in tumor cells and during chemotherapy treatments. This application has contributed to our understanding of how oxidative stress affects cancer progression and treatment responses.

The following table summarizes key research findings using HPF in different disease contexts:

Disease ContextKey Findings with HPFImplications
Neurodegenerative DisordersIncreased ·OH/ONOO− in Aβ-induced neurotoxicitySupports oxidative stress in pathogenesis
CancerROS generation associated with oncogenic transformationIndicates role of oxidative stress in cancer
Bacterial ResponsesElevated hydroxyl radicals during antibiotic treatmentInsights into mechanism of antibiotic action
Cardiovascular DiseasehROS in peri-infarct regions post-ischemiaPotential targets for intervention

These applications have significantly advanced our understanding of disease mechanisms and potential therapeutic strategies targeting oxidative stress pathways.

Environmental Applications

Beyond biomedical research, HPF has found applications in environmental science for assessing oxidative stress in aquatic organisms exposed to pollutants. This application highlights the versatility of HPF beyond traditional biological contexts, extending its utility to environmental monitoring and toxicology research.

By providing a tool to assess reactive oxygen species generation in response to environmental stressors, HPF has contributed to our understanding of how pollution and other environmental factors impact biological systems across various organisms and ecosystems.

Limitations and Future Perspectives

Best Practices for Experimental Use

To optimize HPF performance and reliability, several best practices are recommended:

Experimental PhaseRecommended PracticeRationale
Experimental DesignInclude negative controls (cells without HPF)Assess autofluorescence
ValidationUse ROS scavengers (e.g., NAC, thiourea)Confirm signal specificity
Sample PreparationProtect from prolonged light exposurePrevent potential photooxidation
Data InterpretationValidate with complementary methodsConfirm findings with alternative approaches
StandardizationMaintain consistent incubation times and concentrationsEnsure reproducibility

For bacterial studies, establishing proper baseline fluorescence is critical. This requires pre-incubation with HPF under control conditions and normalization using cell size parameters to avoid morphological confounding.

Future Developments and Research Directions

The field of reactive oxygen species detection continues to evolve, with ongoing efforts to enhance the capabilities of probes like HPF. Future developments may include:

  • Development of HPF derivatives with improved cell permeability or subcellular targeting

  • Integration with other imaging modalities for multiparametric analysis

  • Creation of ratiometric versions for more quantitative measurements

  • Adaptation for in vivo imaging in animal models

These developments aim to address current limitations while expanding the application range of HPF-based detection methods. The continued refinement of HPF and related probes promises to further advance our understanding of reactive oxygen species in biological systems and their role in health and disease.

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